N-(2-Propoxyphenyl)-2-butenediamide N-(2-Propoxyphenyl)-2-butenediamide N'-(2-propoxyphenyl)-2-butenediamide is an anilide.
Brand Name: Vulcanchem
CAS No.: 1164489-60-4
VCID: VC0382136
InChI: InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+
SMILES: CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28g/mol

N-(2-Propoxyphenyl)-2-butenediamide

CAS No.: 1164489-60-4

Main Products

VCID: VC0382136

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28g/mol

N-(2-Propoxyphenyl)-2-butenediamide - 1164489-60-4

CAS No. 1164489-60-4
Product Name N-(2-Propoxyphenyl)-2-butenediamide
Molecular Formula C13H16N2O3
Molecular Weight 248.28g/mol
IUPAC Name (E)-N'-(2-propoxyphenyl)but-2-enediamide
Standard InChI InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+
Standard InChIKey ATRRQBZUOKATSJ-BQYQJAHWSA-N
Isomeric SMILES CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N
SMILES CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Canonical SMILES CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Description N'-(2-propoxyphenyl)-2-butenediamide is an anilide.
PubChem Compound 1556906
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator